molecular formula C16H23NO B1168771 N-cycloheptyl-2-phenylpropanamide

N-cycloheptyl-2-phenylpropanamide

Cat. No.: B1168771
M. Wt: 245.366
InChI Key: DGFFETGLXOHDPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cycloheptyl-2-phenylpropanamide is a synthetic amide derivative characterized by a phenyl group at the second carbon of the propanamide backbone and a cycloheptyl substituent on the nitrogen atom. The cycloheptyl group may confer unique steric and lipophilic properties, influencing binding affinity and metabolic stability compared to smaller or bulkier substituents .

Properties

Molecular Formula

C16H23NO

Molecular Weight

245.366

IUPAC Name

N-cycloheptyl-2-phenylpropanamide

InChI

InChI=1S/C16H23NO/c1-13(14-9-5-4-6-10-14)16(18)17-15-11-7-2-3-8-12-15/h4-6,9-10,13,15H,2-3,7-8,11-12H2,1H3,(H,17,18)

InChI Key

DGFFETGLXOHDPE-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)C(=O)NC2CCCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural features, molecular weights, and reported properties of N-cycloheptyl-2-phenylpropanamide and related compounds:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Key Findings Reference
This compound R1 = Cycloheptyl, R2 = Phenyl ~275.4 (estimated) Hypothesized enhanced lipophilicity due to cycloheptyl group; no direct data available.
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide R1 = 2,2-Diphenylethyl, R2 = 6-Methoxynaphthyl ~463.6 Exhibits potential anti-inflammatory activity; bulky R1 group may limit bioavailability .
N-Benzhydryl-2-(N’-methyl-N’-hydroxyureido)-L-3-phenylpropanamide R1 = Benzhydryl, R2 = Hydroxyureido ~407.4 Demonstrates antioxidant properties via DPPH radical scavenging; benzhydryl enhances steric hindrance .
2-[(3-Fluorophenyl)amino]-N-phenylpropanamide R1 = Phenyl, R2 = 3-Fluorophenylamino ~258.3 Fluorine atom improves metabolic stability and electronic properties; used in kinase inhibition studies .

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